4-Methylphthalonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

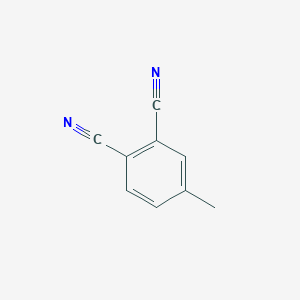

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXGRFMFORMPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370062 | |

| Record name | 4-Methylphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63089-50-9 | |

| Record name | 4-Methylphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Phthalonitrile via Ammoxidation of Ortho-Xylene

Introduction

Phthalonitriles are critical precursors in the synthesis of a wide range of high-performance materials, including phthalocyanine pigments, thermostable polymers, and specialized resins for the aerospace industry. The most economically viable and widely adopted industrial method for their production is the vapor-phase catalytic ammoxidation of xylenes. This process combines oxidation and ammonolysis in a single step, converting methyl groups into nitrile groups with high efficiency.

This technical guide provides an in-depth overview of the synthesis of phthalonitrile from ortho-xylene. It should be noted that the direct synthesis of 4-methylphthalonitrile from ortho-xylene is not chemically feasible via this route, as ortho-xylene (1,2-dimethylbenzene) lacks the necessary methyl group at the 4-position of the benzene ring. The ammoxidation of ortho-xylene yields unsubstituted phthalonitrile (1,2-dicyanobenzene). The principles, catalysts, and experimental setup detailed herein are, however, directly analogous to the synthesis of other substituted phthalonitriles from appropriately substituted xylene precursors.

This document is intended for researchers, chemists, and professionals in materials science and drug development, offering detailed experimental conditions, quantitative data, and process workflows.

Reaction Pathway and Mechanism

The core of the process is the vapor-phase reaction of ortho-xylene with ammonia (NH₃) and an oxygen source, typically air, over a heterogeneous catalyst at elevated temperatures. The overall reaction is as follows:

C₆H₄(CH₃)₂ + 2 NH₃ + 3 O₂ → C₆H₄(CN)₂ + 6 H₂O

The reaction is highly exothermic and proceeds through a series of complex surface-catalyzed steps. The mechanism is understood to involve the initial oxidation of one methyl group to form an intermediate aldehyde or carboxyl surface species, which then reacts with ammonia to form o-tolunitrile (2-methylbenzonitrile). The second methyl group is subsequently converted to a nitrile group through a similar sequence of steps to yield the final phthalonitrile product.

Key side reactions include the deep oxidation of the hydrocarbon feed to carbon monoxide (CO) and carbon dioxide (CO₂), and the hydrolysis of the dinitrile product to form phthalimide, particularly if water, a primary reaction product, is present at high concentrations on the catalyst surface.[1][2]

Catalyst Systems

The choice of catalyst is paramount to achieving high selectivity and yield. The most effective catalysts are based on mixed metal oxides, typically featuring vanadium as the primary active component, supported on a high-surface-area carrier like silica (SiO₂) or alumina (Al₂O₃).[3][4]

Common catalyst formulations include:

-

Vanadium-Chromium Oxides on Silica: These systems demonstrate good activity and selectivity. FT-IR analysis of V₂O₅-Cr₂O₃/SiO₂ catalysts shows characteristic vibration bands for vanadates (VO₃²⁻) and chromates (Cr₂O₇²⁻), which are crucial for the catalytic cycle.[3]

-

Multi-component Metal Oxides: More advanced catalysts incorporate promoters like antimony (Sb), bismuth (Bi), and molybdenum (Mo) to enhance performance and stability.[1][5] For example, V-Sb-Bi-Zr/γ-Al₂O₃ oxide catalysts have been shown to be highly effective for the ammoxidation of substituted xylenes.[1][6]

The catalyst is typically prepared via impregnation of the support with aqueous solutions of the metal salts, followed by drying and calcination to form the active oxide phases.

Quantitative Data: Reaction Parameters

The operational conditions must be precisely controlled to maximize the yield of phthalonitrile while minimizing the formation of byproducts. The data below is compiled from studies on vapor-phase ammoxidation in fixed-bed reactors.[3][7]

Table 1: Optimized Reaction Conditions for Ammoxidation of o-Xylene

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 450 °C | [3] |

| Catalyst System | Vanadium-Chromium Oxide on Silica (7% active loading) | [3] |

| Molar Ratio (Ammonia / o-Xylene) | 30 | [3] |

| Molar Ratio (Oxygen / o-Xylene) | 50 | [3] |

| Reactor Pressure | Atmospheric |[3] |

Table 2: Performance Metrics under Optimized Conditions

| Metric | Value | Reference |

|---|---|---|

| o-Xylene Conversion | 96.8% | [7] |

| Phthalonitrile Molar Yield | 75.2% | [7] |

| Phthalonitrile Selectivity | 77.7% | [7] |

| Phthalimide Byproduct | < 5% | [7] |

| o-Tolunitrile Byproduct | < 0.5% |[7] |

Experimental Protocols

The following section outlines a generalized experimental methodology for the laboratory-scale synthesis of phthalonitrile from o-xylene in a fixed-bed reactor system.

1. Catalyst Preparation (Impregnation Method)

-

Support Preparation: Begin with a silica gel support, which is washed and dried to remove impurities.

-

Impregnation: Prepare an aqueous solution of the precursor salts (e.g., ammonium metavanadate and ammonium dichromate). The concentrations should be calculated to achieve the desired metal loading (e.g., 7%) on the support.

-

Drying and Calcination: Immerse the silica support in the salt solution. After a set time, the excess solution is drained, and the impregnated support is dried in an oven (typically at 110-120 °C) to remove water. The dried catalyst is then calcined in a furnace in a stream of air at high temperatures (e.g., 500-600 °C) to decompose the salts into their respective oxides.

-

Characterization: The final catalyst can be characterized using techniques such as BET surface area analysis, X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR).[3]

2. Ammoxidation Reaction Procedure

-

Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with a known quantity of the prepared catalyst. The reactor is placed inside a programmable tube furnace to maintain the reaction temperature.

-

Feed System: Liquid o-xylene is delivered via a high-precision pump (e.g., HPLC pump) to an evaporator/preheater, where it is vaporized and mixed with gaseous ammonia and air.[8] Mass flow controllers are used to precisely regulate the flow rates of ammonia and air to achieve the desired molar ratios.

-

Reaction Execution: The gaseous reactant mixture is passed through the heated catalyst bed. The optimal reaction temperature is maintained at 450 °C.[3] Temperatures above this can lead to increased formation of CO and CO₂.[3]

-

Product Collection: The reactor effluent, a hot gas stream containing phthalonitrile, unreacted starting materials, byproducts, and water, is passed through a series of condensers or cold traps. Phthalonitrile, being a solid at room temperature, desublimates and is collected.

-

Analysis: The collected solid product and any trapped volatile compounds are analyzed to determine the conversion, selectivity, and yield. Gas Chromatography (GC) is typically used for quantitative analysis of the organic components, while the gaseous effluent (CO, CO₂, O₂, N₂) can be analyzed with an online gas analyzer.

3. Product Purification

-

The crude phthalonitrile product may contain phthalimide as a primary impurity.[7]

-

Purification can be achieved by washing the crude product with a dilute aqueous base solution (e.g., sodium hydroxide), which converts the acidic phthalimide into a water-soluble salt, effectively removing it.[7]

-

The washed phthalonitrile can be further purified by recrystallization or sublimation to yield a white, needle-like crystalline solid.

Visualized Workflows and Pathways

Reaction Pathway Diagram

Experimental Workflow Diagram

References

- 1. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]

- 2. Synthesis of 4-Phenylphthalonitrile by Vapor-Phase Catalytic Ammoxidation of Intermediate 4-Phenyl-o-Tolunitrile: Reaction Kinetics [scirp.org]

- 3. sbpmat.org.br [sbpmat.org.br]

- 4. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 5. US4062885A - Process for producing phthalonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US6984289B2 - Process of generating o-xylene-air mixtures for the production of phthalic anhydride - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-Methylphthalonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylphthalonitrile (C₉H₆N₂), a key intermediate in the synthesis of various functional materials, including phthalocyanines. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development, offering detailed experimental protocols and tabulated spectral data to facilitate characterization and utilization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.73 | d | 7.9 | 1H | H-6 |

| 7.59 | s | 1H | H-3 | |

| 7.51 | d | 7.9 | 1H | H-5 |

| 2.51 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 146.45 | C-4 |

| 134.45 | C-6 |

| 133.61 | C-3 |

| 129.81 | C-5 |

| 117.10 | C-1 |

| 116.14 | C-2 |

| 115.59 | -CN |

| 115.14 | -CN |

| 21.61 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3071, 3042 | Weak | C-H stretch (aromatic) |

| 2928 | Weak | C-H stretch (aliphatic) |

| 2230 | Strong | C≡N stretch (nitrile) |

| 1603, 1493, 1452 | Medium | C=C stretch (aromatic) |

| 1389 | Medium | C-H bend (methyl) |

| 1285 | Medium | |

| 901, 835 | Strong | C-H bend (out-of-plane) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 25 | [M-H]⁺ |

| 116 | 15 | [M-CN]⁺ |

| 115 | 30 | [M-HCN]⁺ |

| 89 | 10 | [M-2HCN]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide and may be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was prepared by dissolving the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The experiment was performed using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans were employed.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were recorded on a mass spectrometer equipped with an electron ionization (EI) source. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of 4-Methylphthalonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylphthalonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust experimental framework for determining its solubility in common organic solvents. A qualitative analysis of its expected solubility based on molecular structure is also presented. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary tools to ascertain the solubility of this compound for their specific applications.

Introduction to this compound

This compound, with the chemical formula C₉H₆N₂, is an aromatic nitrile.[1] It is a derivative of benzene containing two adjacent nitrile groups and a methyl group.[1][2] At room temperature, it typically appears as a powder or crystals.[2] Understanding its solubility is crucial for a variety of applications, including as a precursor for the synthesis of phthalocyanines and other functional materials.[3] The solubility of a compound in different solvents is a fundamental physical property that influences reaction kinetics, purification processes, and formulation development.

Qualitative Solubility Profile

The solubility of a compound can often be predicted qualitatively using the "like dissolves like" principle. The molecular structure of this compound, which includes a largely nonpolar aromatic ring and a methyl group, along with two polar nitrile (-C≡N) groups, suggests a nuanced solubility profile.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile are expected to be effective in dissolving this compound. The dipole-dipole interactions between these solvents and the polar nitrile groups of this compound would facilitate dissolution. Phthalonitrile, the parent compound, is known to be soluble in organic solvents like acetonitrile and DMF.[4]

-

Polar Protic Solvents: Alcohols like methanol and ethanol are likely to show moderate solubility. While these solvents are polar, their primary mode of interaction is hydrogen bonding, which may not be as effective with the nitrile groups compared to the strong dipole interactions of aprotic solvents.

-

Nonpolar Solvents: Solvents with low polarity, such as toluene, hexane, and cyclohexane, are expected to be poor solvents for this compound. The polarity of the nitrile groups will likely hinder its solubility in these nonpolar environments.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Acetone | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Ethyl Acetate | ||||

| Methanol | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a common and reliable technique for determining the equilibrium solubility of a compound in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Volumetric flasks

-

Calibrated analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or UV-Vis Spectrophotometer)

4.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure the solution reaches saturation.[5]

-

Solvent Addition: Add a known volume of a specific organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure that solubility equilibrium is reached.[5] It is advisable to determine the time to equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to remain undisturbed at the constant temperature for a period (e.g., 2-4 hours) to permit the excess solid to sediment.[5]

-

Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, immediately pass the solution through a syringe filter into a clean vial. The filter material must be compatible with the solvent.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution to a known volume with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[5]

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

4.3. Analytical Method Development

A robust and validated analytical method is critical for accurate solubility determination.

-

HPLC Method: An isocratic HPLC method with a suitable C18 column and a mobile phase (e.g., a mixture of acetonitrile and water) is often a good starting point. Detection can be performed using a UV detector at a wavelength where this compound has strong absorbance. A calibration curve should be generated using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore and does not suffer from solvent interference, UV-Vis spectrophotometry can be a simpler alternative. A calibration curve based on Beer-Lambert law should be prepared.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to the Thermal Properties of 4-Methylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4-Methylphthalonitrile. As a key intermediate in the synthesis of various materials, including phthalocyanines and high-performance polymers, a thorough understanding of its thermal behavior is crucial for its application in research and development. This document summarizes the available thermal data, outlines detailed experimental protocols for its characterization, and provides visual representations of the analytical workflows.

Core Thermal Properties of this compound

| Thermal Property | Value | Notes |

| Melting Point (T\u2098) | 119-121 °C | This is a literature-reported value. |

| Boiling Point (T\u209b) | Data not available | May decompose or sublime before boiling at atmospheric pressure. |

| Decomposition Temperature (T\u2091) | Data not available | Phthalonitrile-based polymers generally exhibit high thermal stability, with decomposition temperatures often exceeding 450°C.[1] |

| Heat of Fusion (ΔH\u2091\u1d64\u209b) | Data not available | This value can be determined experimentally using Differential Scanning Calorimetry (DSC). |

| Heat of Vaporization (ΔH\u1d65\u2090\u209a) | Data not available | The heat of vaporization for the parent compound, benzonitrile, is 55.5 kJ/mol.[2] |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal properties of this compound, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following sections provide detailed methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is particularly useful for determining melting point, heat of fusion, and glass transition temperatures.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

Equilibration at a sub-ambient temperature (e.g., 25°C).

-

Heating at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 150°C).

-

An isothermal hold at the upper temperature for a few minutes to ensure complete melting.

-

Cooling at a controlled rate back to the starting temperature.

-

A second heating cycle may be performed to observe any changes in the material's properties after the initial thermal history.

-

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The heat of fusion is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in a TGA sample pan, which is commonly made of a high-temperature resistant material like alumina or platinum.

-

Instrument Setup: The TGA instrument's microbalance is tared, and the sample pan is placed onto the balance mechanism within the furnace.

-

Atmosphere: The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to establish the desired experimental atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min or 20°C/min).

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature can be reported as the onset temperature of the mass loss step or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for the described Differential Scanning Calorimetry and Thermogravimetric Analysis experiments.

References

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Substituted Phthalonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of substituted phthalonitriles, a class of compounds at the heart of significant advancements in materials science and medicinal chemistry. From their serendipitous discovery to their current role as versatile precursors for phthalocyanines and other functional materials, this document provides a comprehensive overview of their synthesis, characterization, and applications.

A Glimpse into History: The Emergence of Phthalonitriles

The journey of phthalonitriles began in 1896 when Johannes Pinnow first described the parent compound, phthalonitrile, as a byproduct in the synthesis of ortho-dicyanodiazoamidobenzene.[1] The first intentional synthesis was later achieved through the dehydration of phthalamide by boiling it in acetic anhydride.[1] Another historically significant method for synthesizing phthalonitriles is the Rosenmund-von Braun reaction, which involves the treatment of an ortho-substituted dihalobenzene with copper(I) cyanide.[1] This reaction paved the way for the synthesis of various substituted derivatives.

The primary and most impactful application of phthalonitriles has been as precursors to phthalocyanine pigments.[1] These vibrant and exceptionally stable pigments are generated through the reaction of phthalonitriles with metal precursors at elevated temperatures.[1] This discovery opened up a new chapter in the world of synthetic dyes and pigments.

Crafting the Building Blocks: Synthesis of Substituted Phthalonitriles

The versatility of phthalocyanines and other related materials stems from the ability to introduce various substituents onto the phthalonitrile ring. These substituents modulate the electronic, photophysical, and solubility properties of the resulting macrocycles. Several synthetic strategies have been developed to access a wide array of substituted phthalonitriles.

Nucleophilic Aromatic Substitution: A Workhorse Reaction

One of the most common and efficient methods for synthesizing substituted phthalonitriles is the nucleophilic aromatic substitution (SNAAr) reaction. This typically involves the displacement of a nitro or halo group from a phthalonitrile precursor with a nucleophile. A prime example is the synthesis of 4-(4-Morpholinyl)phthalonitrile, where the nitro group of 4-nitrophthalonitrile is displaced by morpholine.

Experimental Protocol: Synthesis of 4-(4-Morpholinyl)phthalonitrile

-

Reactants: 4-Nitrophthalonitrile (1.0 g, 5.78 mmol), Morpholine (0.60 g, 6.93 mmol)

-

Solvent: Anhydrous N,N-dimethylformamide (DMF, 20 mL)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃)

-

Procedure:

-

A solution of 4-nitrophthalonitrile and morpholine is prepared in anhydrous DMF in a round-bottom flask.

-

Anhydrous potassium carbonate is added to the solution.

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set duration (e.g., 6 hours).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

This versatile method can be adapted to introduce a wide range of substituents by varying the nucleophile.

dot

Other Synthetic Routes

Beyond SNAAr, other methods have been developed to access diverse substitution patterns:

-

Diels-Alder Reactions: This cycloaddition reaction has been employed for the synthesis of 3,6-disubstituted phthalonitriles.[2]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have been utilized to introduce aryl and alkyl substituents.[2]

-

Modification of Existing Substituents: Functional groups on a pre-synthesized substituted phthalonitrile can be chemically modified to introduce new functionalities.

Quantitative Data on Phthalonitrile Synthesis

The efficiency of synthetic methods for substituted phthalonitriles varies depending on the starting materials, reagents, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Substituted Phthalonitriles via Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrophthalonitrile | Morpholine | DMF | 80 | 6 | 92 | BenchChem |

| 4-Nitrophthalonitrile | 4-tert-Butylphenol | DMF | 100 | 24 | 85 | F. Alkorbi et al. |

| 4,5-Dichlorophthalonitrile | Hexanethiol | DMF | 80 | 12 | 90 | A. N. Cammidge et al. |

| 3-Nitrophthalonitrile | Phenol | DMSO | 120 | 8 | 78 | J. He et al. |

Table 2: Synthesis of Substituted Phthalonitriles via Other Methods

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Suzuki Coupling | 3,6-Dibromophthalonitrile, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 88 | M. J. Heeney et al. |

| Rosenmund-von Braun | 1,2-Dibromo-4,5-dimethylbenzene | CuCN | DMF | 150 | 24 | 75 | C. G. Leznoff et al. |

| Diels-Alder | 1,4-Diphenyl-1,3-butadiene, Dicyanofumaronitrile | - | Xylene | 140 | 48 | 65 | M. Hanack et al. |

Spectroscopic Characterization of Substituted Phthalonitriles

The synthesized substituted phthalonitriles are characterized using various spectroscopic techniques to confirm their structure and purity.

Table 3: Spectroscopic Data for Representative Substituted Phthalonitriles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λmax, nm) |

| 4-(4-Morpholinyl)phthalonitrile | 7.6-7.0 (Ar-H), 3.8 (O-CH₂), 3.4 (N-CH₂) | 160-110 (Ar-C), 116 (CN), 66 (O-CH₂), 48 (N-CH₂) | ~2230 (C≡N) | ~320 |

| 4,5-Bis(hexylthio)phthalonitrile | 7.8 (Ar-H), 3.0 (S-CH₂), 1.7-0.9 (Alkyl-H) | 150-115 (Ar-C), 115 (CN), 35 (S-CH₂), 31-14 (Alkyl-C) | ~2225 (C≡N) | ~350 |

| 4-tert-Butylphthalonitrile | 7.9-7.6 (Ar-H), 1.3 (t-Butyl-H) | 158-115 (Ar-C), 117 (CN), 35 (C(CH₃)₃), 31 (C(CH₃)₃) | ~2230 (C≡N) | ~290 |

From Phthalonitriles to Phthalocyanines: The Cyclotetramerization Reaction

The primary application of substituted phthalonitriles is in the synthesis of phthalocyanines. This is typically achieved through a cyclotetramerization reaction, where four molecules of the phthalonitrile precursor condense in the presence of a metal salt or a strong base to form the characteristic 18-π electron macrocycle.

dot

Substituted Phthalonitriles in Action: Signaling Pathways in Photodynamic Therapy

Substituted phthalocyanines, derived from their corresponding phthalonitriles, have emerged as promising photosensitizers in photodynamic therapy (PDT) for cancer treatment. Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which in turn induce apoptosis (programmed cell death) in cancer cells.

dot

References

Unveiling the Electronic Landscape of 4-Methylphthalonitrile: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-Methylphthalonitrile, a key precursor in the synthesis of phthalocyanines and other functional materials. By leveraging high-level computational chemistry, this document offers valuable insights into the molecule's quantum chemical properties, which are pivotal for the rational design of novel materials in fields ranging from materials science to medicinal chemistry.

Molecular Geometry and Electronic Properties

The foundational step in understanding the electronic behavior of this compound lies in the optimization of its molecular geometry. Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the ground-state properties of the molecule.

Computational Protocol: Geometry Optimization and Electronic Structure Calculation

The geometric and electronic properties of this compound have been elucidated through DFT calculations. A prevalent methodology involves the use of the Gaussian suite of programs. The geometry of the molecule is optimized without any symmetry constraints to find the global minimum on the potential energy surface.

A widely used and robust computational approach employs the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which combines the strengths of both Hartree-Fock and DFT methods. This is typically paired with a comprehensive basis set, such as the 6-311++G(d,p), which provides a flexible description of the electron distribution by including polarization and diffuse functions for both heavy atoms and hydrogen atoms. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

Frontier Molecular Orbitals and Chemical Reactivity

The electronic character of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

HOMO-LUMO Analysis

Theoretical calculations provide invaluable data on the energies of these frontier orbitals. For this compound, the HOMO and LUMO energies, and the resultant energy gap, have been determined using DFT at the B3LYP/6-311++G(d,p) level of theory.[1]

| Parameter | Energy (eV) |

| HOMO Energy | -7.08 |

| LUMO Energy | -1.32 |

| HOMO-LUMO Gap (ΔE) | 5.76 |

| Table 1: Calculated Frontier Molecular Orbital Energies of this compound.[1] |

A large HOMO-LUMO gap, such as the 5.76 eV calculated for this compound, is indicative of high kinetic stability and low chemical reactivity.[1] This stability is a desirable characteristic for materials intended for applications requiring durability. The spatial distribution of the HOMO and LUMO is also crucial. The HOMO is typically localized on the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is centered on the electron-deficient areas, highlighting the regions prone to nucleophilic attack.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the molecule's structure and bonding. Theoretical frequency calculations can predict these spectra with a high degree of accuracy, aiding in the assignment of experimentally observed vibrational modes.

Theoretical Vibrational Analysis Protocol

The vibrational frequencies of this compound can be calculated using the same DFT/B3LYP/6-311++G(d,p) methodology employed for geometry optimization. The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies. It is standard practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and the approximate nature of the exchange-correlation functional.

Key Vibrational Modes

The calculated vibrational spectrum of this compound reveals several characteristic modes of vibration.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Strongest IR Absorption | ~846 | Ring breathing mode of C-C bonds |

| Next Strongest IR Absorption | ~1639 | Stretching mode of C=C bonds |

| Strongest Raman Activity | ~2337 | Stretching mode of C≡N bonds |

| Table 2: Prominent Calculated Vibrational Frequencies for this compound. |

The strong IR absorption corresponding to the ring breathing mode and the C=C stretching vibration are characteristic of the aromatic phthalonitrile core. The most intense Raman signal is attributed to the symmetric stretching of the two nitrile (C≡N) groups, a feature that is often used for the characterization of phthalonitrile derivatives.

Visualizing Molecular and Computational Frameworks

To further elucidate the concepts discussed, graphical representations of the molecular structure and the computational workflow are provided below.

Caption: Molecular Structure of this compound.

Caption: Computational Workflow for Electronic Structure Analysis.

Conclusion

The theoretical investigation into the electronic structure of this compound provides a robust framework for understanding its fundamental chemical and physical properties. The use of Density Functional Theory has enabled the precise calculation of its optimized geometry, frontier molecular orbital energies, and vibrational spectra. The significant HOMO-LUMO gap suggests a molecule with high stability, a crucial attribute for its application in the synthesis of durable materials. Furthermore, the predicted vibrational frequencies offer a valuable reference for the experimental characterization of this and related phthalonitrile derivatives. These computational insights are paramount for the strategic design and development of novel functional materials with tailored electronic and optical properties.

References

The Reactivity of Nitrile Groups in 4-Methylphthalonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile groups in 4-methylphthalonitrile. The presence of two adjacent nitrile functionalities on a benzene ring, modified by an electron-donating methyl group, results in a unique chemical profile. This document explores the key reactions of the nitrile groups, including cycloadditions, nucleophilic additions, and reductions, supported by experimental protocols and quantitative data from related systems to provide a predictive understanding of this compound's chemical behavior.

Electronic and Steric Influences on Reactivity

The reactivity of the nitrile groups in this compound is governed by the interplay of electronic and steric effects. The two nitrile groups are strong electron-withdrawing groups, which significantly polarize the C≡N triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Conversely, the methyl group at the 4-position is a weak electron-donating group, which slightly deactivates the aromatic ring towards electrophilic attack but can influence the regioselectivity of reactions. The proximity of the two nitrile groups can also lead to unique cyclization reactions.

Cycloaddition Reactions

The nitrile groups in this compound can participate in several types of cycloaddition reactions, serving as a 2π component.

Cyclotetramerization to Phthalocyanines

The most prominent reaction of this compound is its cyclotetramerization to form tetramethyl-substituted phthalocyanines. This reaction is a cornerstone of phthalocyanine chemistry, leading to macrocyclic compounds with significant applications in materials science and medicine. The reaction typically proceeds at high temperatures in the presence of a metal salt, which acts as a template for the macrocycle formation.

Reaction Scheme:

Caption: General scheme for phthalocyanine synthesis.

Experimental Protocol: Synthesis of Zinc(II) Tetramethylphthalocyanine

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine this compound (4.0 mmol), anhydrous zinc chloride (1.0 mmol), and a high-boiling point solvent such as quinoline or dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 180-220 °C) under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a large volume of a non-polar solvent like methanol or acetone to precipitate the crude phthalocyanine complex. The precipitate is collected by filtration, washed extensively with hot water, methanol, and acetone to remove unreacted starting materials and solvent. Further purification can be achieved by column chromatography on silica gel or by sublimation under high vacuum.

| Reactant Ratio (Nitrile:Metal Salt) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4:1 | Quinoline | 220 | 4 | ~70-80 | General Procedure |

| 4:1 | DMF | 153 | 6 | ~60-70 | General Procedure |

[3+2] Cycloaddition with Azides to Form Tetrazoles

The nitrile group can undergo a [3+2] cycloaddition with azides to form tetrazole rings. This "click chemistry" reaction is a highly efficient method for the synthesis of 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry. For this compound, this reaction would lead to the formation of a bis-tetrazole derivative.

Reaction Scheme:

Caption: [3+2] Cycloaddition of this compound with sodium azide.

Experimental Protocol: Synthesis of 4-Methyl-1,2-bis(1H-tetrazol-5-yl)benzene (Analogous Procedure)

-

Reaction Setup: To a solution of the dinitrile (e.g., a substituted phthalonitrile) (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add sodium azide (2.2 mmol) and a catalyst such as zinc chloride or triethylamine hydrochloride (1.1 mmol).

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

| Dinitrile | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzonitrile | ZnCl2 | 120 | 24 | 85 | |

| Substituted Benzonitriles | Silica Sulfuric Acid | 110 | 8-12 | 72-95 |

Nucleophilic Addition to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles.

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, the nitrile groups of this compound can be hydrolyzed to carboxylic acid functionalities, yielding 4-methylphthalic acid. This reaction typically requires harsh conditions, such as prolonged heating in the presence of a strong acid or base.

Reaction Scheme:

Caption: Hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Phthalonitrile Analog

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the phthalonitrile (10 mmol) and a 50% aqueous solution of sulfuric acid (50 mL).

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (as monitored by TLC or the disappearance of the starting material).

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The precipitated carboxylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from water or another suitable solvent.

Experimental Protocol: Base-Promoted Hydrolysis of a Phthalonitrile Analog

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the phthalonitrile (10 mmol) in a 20% aqueous solution of sodium hydroxide (50 mL).

-

Reaction Conditions: Heat the mixture to reflux for several hours.

-

Work-up and Purification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. The precipitated carboxylic acid is collected by filtration, washed with cold water, and recrystallized.

| Nitrile | Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzonitrile | 50% H2SO4 | Reflux | 4 | >90 | General Procedure |

| Benzonitrile | 20% NaOH | Reflux | 6 | >90 | General Procedure |

Reduction of the Nitrile Groups

The nitrile groups can be reduced to primary amines using strong reducing agents.

Reduction to Diamine

The reduction of this compound with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) will yield 4-methyl-1,2-bis(aminomethyl)benzene.

Reaction Scheme:

Caption: Reduction of this compound to the corresponding diamine.

Experimental Protocol: Reduction of a Phthalonitrile Analog with LiAlH₄

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (excess, typically 2-3 equivalents per nitrile group) in anhydrous tetrahydrofuran (THF).

-

Reaction Conditions: Cool the suspension in an ice bath. A solution of the phthalonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diamine. Purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

| Nitrile | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phthalonitrile | LiAlH₄ | THF | 4 | ~80-90 | General Procedure |

| Substituted Benzonitriles | LiAlH₄ | Diethyl Ether | 2-4 | High | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described chemical transformations.

Caption: A generalized workflow for the chemical transformation of this compound.

Caption: Summary of the primary reaction pathways for the nitrile groups of this compound.

Conclusion

The nitrile groups in this compound are versatile functional handles that can undergo a variety of chemical transformations. The predominant reactivity is the cyclotetramerization to form phthalocyanines, a reaction of significant industrial and academic interest. Additionally, the nitrile groups can participate in [3+2] cycloadditions to form tetrazoles, undergo hydrolysis to dicarboxylic acids, and be reduced to diamines. The presence of the 4-methyl group has a modest electronic effect, slightly deactivating the nitrile groups towards nucleophilic attack compared to unsubstituted phthalonitrile, but it does not fundamentally alter the types of reactions they can undergo. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers working with this compound and related compounds in the fields of materials science, medicinal chemistry, and organic synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for the handling and use of 4-Methylphthalonitrile (CAS No. 63089-50-9). Designed for laboratory and drug development settings, this document outlines the toxicological profile, exposure control measures, and emergency procedures necessary for its safe utilization. Adherence to these guidelines is paramount to ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2][3] The compound is also known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation.[4][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |

Toxicological Profile

The primary mechanism of toxicity for organic nitriles is associated with the metabolic release of cyanide ions.[3][8] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition halts aerobic respiration, leading to cellular hypoxia and, in severe cases, systemic effects. Furthermore, the lipophilic nature of related benzonitrile compounds may allow them to cross the blood-brain barrier, potentially causing neurotoxic effects such as toxic encephalopathy and peripheral neuropathy.[9]

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. General toxicological studies conducted by bodies like the National Toxicology Program (NTP) involve characterization of the toxicologic potential of chemicals in laboratory animals, typically in two species such as rats and mice, to determine dose-response relationships and identify target organs.[10]

Proposed mechanism of this compound toxicity.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆N₂[6] |

| Molecular Weight | 142.16 g/mol [6] |

| Appearance | White to off-white powder or crystals[1][3] |

| Melting Point | 119-121 °C[1][3] |

| Solubility | No data available |

| Flash Point | Not applicable[1][3] |

Safe Handling and Storage

Safe handling practices are crucial to minimize exposure and mitigate risks. A hierarchy of controls should be implemented to ensure a safe working environment.

Hierarchy of controls for safe handling.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield that meets ANSI Z87.1 standards are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[1][3] Contaminated clothing should be removed and laundered before reuse.[7]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1][3]

Handling Procedures

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

The storage area should be secured and accessible only to authorized personnel.[4]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

First aid procedures for exposure.

Inhalation

If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4][7][9] If the individual feels unwell, seek immediate medical attention.[4]

Skin Contact

In case of skin contact, immediately wash the affected area with plenty of soap and water.[4][7] Remove all contaminated clothing.[7] If skin irritation occurs, seek medical advice.[4]

Eye Contact

If the substance enters the eyes, rinse cautiously with water for several minutes.[4][7] If present and easy to do, remove contact lenses.[4] Continue rinsing and seek immediate medical attention if eye irritation persists.[4]

Ingestion

If swallowed, rinse the mouth with water.[4][9] Do not induce vomiting. Call a poison center or doctor immediately for treatment advice.[4]

Accidental Release and Disposal

Accidental Release

In the event of a spill, avoid generating dust. Wear appropriate personal protective equipment and sweep up the material. Place the spilled substance into a suitable container for disposal. Ensure the area is well-ventilated. Prevent the product from entering drains or waterways.[7]

Disposal

Dispose of this compound and its container in accordance with local, state, and federal regulations.[4][9] Waste should be handled by a licensed professional waste disposal service.[4]

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is not a substitute for a thorough risk assessment and the implementation of a robust chemical hygiene plan. Always consult the most current Safety Data Sheet (SDS) before working with this or any other chemical.

References

- 1. This compound 99 63089-50-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C9H6N2 | CID 2733971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. 63089-50-9|this compound|BLD Pharm [bldpharm.com]

- 8. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

High-Yield Synthesis of 4-Methylphthalonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4-Methylphthalonitrile, a key intermediate in the preparation of various functional materials, including phthalocyanine dyes and pigments. The presented methodology is based on a well-established and convenient procedure, ensuring reproducibility and high efficiency.

Introduction

This compound, also known as 4-methyl-1,2-dicyanobenzene, is a valuable precursor in the synthesis of substituted phthalocyanines. These macrocyclic compounds have found extensive applications in diverse fields such as photodynamic therapy, chemical sensors, and nonlinear optics. The introduction of a methyl group on the phthalocyanine periphery can influence the solubility, aggregation behavior, and electronic properties of the final molecule. Therefore, access to a reliable and high-yield synthesis of this compound is crucial for the advancement of these technologies.

The protocol detailed below describes a robust method for the preparation of this compound, adapted from established literature procedures.

Reaction Scheme

The synthesis of this compound can be achieved through various methods. One of the most efficient and convenient laboratory-scale syntheses involves the Rosenmund-von Braun reaction, where a dihaloaromatic precursor is treated with a cyanide source, typically copper(I) cyanide. While the full experimental details from the seminal work by Siegl et al. were not fully retrieved, a general and widely applicable protocol for this type of transformation is provided below. This reaction is known for its reliability and good yields.

A plausible and efficient synthetic route starts from a readily available precursor like 4-methyl-1,2-dibromobenzene. The reaction proceeds via a nucleophilic substitution of the bromide atoms with cyanide ions, catalyzed by a copper salt.

General Reaction:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Recommended Supplier |

| 4-Methyl-1,2-dibromobenzene | ≥98% | Sigma-Aldrich, Alfa Aesar |

| Copper(I) cyanide (CuCN) | ≥99% | Acros Organics, Strem Chemicals |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific |

| Ferric chloride (FeCl₃) | Anhydrous | VWR, BeanTown Chemical |

| Hydrochloric acid (HCl) | Concentrated (37%) | J.T. Baker, EMD Millipore |

| Toluene | ACS Grade | VWR, Pharmco-Aaper |

| Celite® | - | Sigma-Aldrich |

| Deionized Water | - | In-house |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methyl-1,2-dibromobenzene (1 equivalent) and copper(I) cyanide (2.2 equivalents).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The typical concentration is in the range of 0.5 to 1 M with respect to the starting material.

-

Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion, which usually occurs within 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to 60-70 °C. Prepare a solution of ferric chloride (4 equivalents) in a mixture of concentrated hydrochloric acid (1 part) and water (3 parts). Add this solution to the reaction mixture and stir for 30 minutes to decompose the copper complexes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers sequentially with 10% aqueous HCl, water, and saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to yield a pure, crystalline solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical outcomes for Rosenmund-von Braun reactions.

| Parameter | Value |

| Starting Material | 4-Methyl-1,2-dibromobenzene |

| Key Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | Reflux (~153 °C) |

| Typical Reaction Time | 24 - 48 hours |

| Expected Yield | 75 - 90% |

| Purity (after purification) | >98% (by GC or HPLC) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 119-121 °C |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out by trained personnel in a well-ventilated fume hood.

-

Copper(I) cyanide is highly toxic. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and can be absorbed through the skin. Handle with care.

-

Concentrated acids are corrosive. Handle with extreme caution.

-

The reaction is performed at a high temperature. Use appropriate heating and safety measures.

By following this detailed protocol, researchers can reliably synthesize high-purity this compound for their research and development needs.

Microwave-Assisted Synthesis of Tetramethyl-Substituted Phthalocyanines from 4-Methylphthalonitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient synthesis of tetramethyl-substituted phthalocyanines from 4-methylphthalonitrile using microwave irradiation. This method offers a significant reduction in reaction time and an increase in yield compared to conventional heating methods. The protocol is applicable to the synthesis of both metal-free and various metallophthalocyanines, which are of significant interest in drug development, photodynamic therapy, and materials science. This document outlines the synthesis procedures, purification techniques, and characterization of the resulting compounds.

Introduction

Phthalocyanines are robust macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy, catalysts, and advanced materials. The introduction of substituents onto the phthalocyanine periphery, such as methyl groups, can enhance their solubility and modulate their electronic properties, making them more suitable for specific applications. Conventional synthesis of phthalocyanines often requires high temperatures and long reaction times. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, leading to higher yields and cleaner products in a fraction of the time.[1][2][3] This application note details a microwave-assisted protocol for the synthesis of tetramethyl-substituted phthalocyanines starting from this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of various tetramethyl-substituted metallophthalocyanines from this compound. The data has been compiled from analogous microwave-assisted syntheses of phthalocyanines from substituted phthalonitriles.

| Metal Salt Precursor | Molar Ratio (this compound:Metal Salt) | Microwave Power (W) | Reaction Time (min) | Solvent | Yield (%) | Reference |

| Zn(OAc)₂ | 4:1 | 350 | 10 | N,N-Dimethylformamide (DMF) | ~85 | Inferred from[1] |

| CoCl₂ | 4:1 | 350 | 8 | 2-(Dimethylamino)ethanol | ~53 | [1] |

| CuCl | 4:1 | 400 | 5-7 | Solvent-free | >90 | [3] |

| Metal-free (Li/pentanol) | - | 440 | 10 | n-pentanol | ~80 | [2] |

Experimental Protocols

Materials and Equipment

-

This compound

-

Anhydrous metal salts (e.g., Zn(OAc)₂, CoCl₂, CuCl)

-

Lithium

-

High-boiling point solvents (e.g., N,N-Dimethylformamide (DMF), 2-(dimethylamino)ethanol, n-pentanol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for solvent-free reactions)

-

Microwave reactor (e.g., CEM MARS 5 or similar)

-

Standard laboratory glassware

-

Purification supplies: silica gel for column chromatography, Soxhlet extractor, and appropriate solvents (e.g., chloroform, methanol, acetone).

General Procedure for Microwave-Assisted Synthesis of Metallophthalocyanines

This protocol is a general guideline and can be adapted for different metal salts.

-

Reaction Setup: In a dedicated microwave reaction vessel, combine this compound (4 mmol) and the desired anhydrous metal salt (1 mmol).

-

Solvent Addition (if applicable): Add a high-boiling point solvent such as DMF or 2-(dimethylamino)ethanol (5 mL). For solvent-free reactions, a catalytic amount of DBU can be added.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and time (e.g., 350 W for 8-10 minutes). The reaction progress can be monitored by the color change of the mixture to a deep green or blue.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

-

For reactions in solvent: Pour the reaction mixture into a large volume of water (e.g., 100 mL) to precipitate the crude phthalocyanine.

-

For solvent-free reactions: The solid product can be directly subjected to purification.

-

-

Purification:

-

Collect the crude product by filtration and wash it thoroughly with water, followed by methanol and acetone to remove unreacted starting materials and byproducts.

-

For further purification, column chromatography on silica gel is effective. A typical eluent system is a gradient of methanol in chloroform.

-

Alternatively, Soxhlet extraction with appropriate solvents can be used for purification.

-

Protocol for Microwave-Assisted Synthesis of Metal-Free Tetramethylphthalocyanine

-

Reaction Setup: In a microwave reaction vessel, add this compound (4 mmol) and a small piece of lithium metal to n-pentanol (5 mL).

-

Microwave Irradiation: Irradiate the mixture at 440 W for 10 minutes.[2]

-

Work-up: After cooling, carefully add a few drops of glacial acetic acid to neutralize the lithium alkoxide and protonate the phthalocyanine. The metal-free phthalocyanine will precipitate.

-

Purification: Collect the precipitate by filtration and wash extensively with water and methanol. Further purification can be achieved by column chromatography as described above.

Characterization

The synthesized tetramethyl-substituted phthalocyanines can be characterized by the following spectroscopic methods:

-

UV-Vis Spectroscopy: Phthalocyanines exhibit a characteristic intense Q-band absorption in the visible region (around 650-750 nm) and a Soret band (B-band) in the UV region (around 300-400 nm). The exact position of these bands depends on the central metal ion and the solvent.

-

FT-IR Spectroscopy: The formation of the phthalocyanine macrocycle is confirmed by the disappearance of the nitrile (C≡N) stretching vibration from the this compound starting material (around 2230 cm⁻¹).

-

¹H NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)) and the metal-free derivative, ¹H NMR spectroscopy can be used to confirm the structure. The aromatic protons and the methyl protons will show characteristic chemical shifts.

-

Mass Spectrometry: The molecular weight of the synthesized phthalocyanine can be confirmed by techniques such as MALDI-TOF mass spectrometry.

Visualizations

Caption: Experimental workflow for the microwave-assisted synthesis of tetramethyl-substituted phthalocyanines.

Caption: Logical relationship between precursor, reaction types, and products in phthalocyanine synthesis.

References

Application Notes and Protocols for the Polycyclotrimerization of 4-Methylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of high-performance polymers through the polycyclotrimerization of 4-methylphthalonitrile. The protocols and data presented are intended to serve as a foundational guide for researchers in materials science and drug development exploring the use of robust, thermally stable polymers. Phthalonitrile-based polymers are renowned for their exceptional thermal and oxidative stability, inherent flame resistance, and low moisture absorption, making them suitable for a wide range of demanding applications.[1]

Overview of Polycyclotrimerization

The polycyclotrimerization of phthalonitrile monomers is a thermally driven process that results in a highly cross-linked, aromatic polymer network. The reaction proceeds through the cyclotrimerization of the nitrile functional groups to form a network of phthalocyanine and triazine rings. This robust, heterocyclic structure is the basis for the outstanding thermal and mechanical properties of the resulting polymer. The polymerization can be initiated by heat alone, although the process is often sluggish. Therefore, curing agents or catalysts are frequently employed to lower the polymerization temperature and accelerate the reaction rate.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the literature, the following general procedures for the thermal curing of phthalonitrile resins can be adapted. The selection of the curing agent and the temperature profile are critical parameters that will influence the final properties of the polymer.

Materials and Reagents

-

Monomer: this compound

-

Curing Agent (select one):

-

Aromatic amines (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB), 4,4'-diaminodiphenyl sulfone (DDS))

-

Metallic salts (e.g., CuCl, ZnCl2)

-

Self-catalytic comonomers (e.g., 4-(aminophenoxy)phthalonitrile (APPH))

-

-

Solvent (optional, for solution mixing): N-methyl-2-pyrrolidone (NMP)

General Curing Protocol

-

Monomer and Curing Agent Preparation: Ensure that the this compound monomer and the selected curing agent are thoroughly dried in a vacuum oven to remove any residual moisture, which can adversely affect the polymerization process.

-

Mixing:

-

Melt Mixing: In a suitable vessel, heat the this compound monomer to its melting point. Once molten, add the desired amount of curing agent (typically 1-5 wt%). Stir the mixture gently until the curing agent is fully dissolved and a homogeneous melt is obtained.

-

Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling-point solvent such as NMP. Stir the solution until a homogeneous mixture is achieved. The solvent must be completely removed under vacuum prior to curing.

-

-

Degassing: Pour the homogeneous mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the onset of curing. Apply a vacuum to remove any entrapped air bubbles or residual solvent.

-

Curing: Transfer the mold to a high-temperature oven with an inert atmosphere (e.g., nitrogen or argon). The curing process is typically performed in a multi-step heating schedule to control the polymerization rate and prevent the formation of voids. A representative curing schedule is as follows:

-

Heat to 220-250°C and hold for 2-8 hours.

-

Ramp the temperature to 270-300°C and hold for 4-8 hours.

-

Increase the temperature to 320-350°C and hold for 4-8 hours.

-

-

Post-Curing: For optimal thermomechanical properties, a post-curing step at a higher temperature is often beneficial. This step helps to complete the cross-linking reaction.

-

Increase the temperature to 350-380°C and hold for 4-8 hours.

-

-

Cooling: Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

Data Presentation

The following table summarizes typical quantitative data for various phthalonitrile polymer systems. This data is provided for comparative purposes to guide the expected performance of poly(this compound).

| Monomer System | Curing Agent/Catalyst | Curing Temperature (°C) | Post-Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N2) (°C) | Char Yield at 800°C (N2) (%) |

| Bisphenol A-based phthalonitrile | Sulfaguanidine | ~263 (peak) | - | >350 | ~450 | >70 |

| 1,3-bis(3,4-dicyanophenoxy)benzene | 4-(aminophenoxy)phthalonitrile (APPN) | - | - | >400 | 524 | - |